6-Chloro-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C₈H₆ClFO. It is classified as a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine substituents along with a methyl group on a benzene ring. This compound is notable for its unique substitution pattern, which imparts distinct chemical properties and reactivity that are valuable in various synthetic applications.
The presence of a reactive aldehyde group (CHO) makes 6-Chloro-2-fluoro-3-methylbenzaldehyde a potential building block for the synthesis of more complex molecules. Aldehydes can undergo various reactions, such as aldol condensation and reductive amination, which researchers can utilize to create new compounds with desired properties .
Aromatic aldehydes with halogen substituents can be used in the design of new functional materials. For instance, some halogenated aldehydes have been investigated for their potential applications in liquid crystals or organic light-emitting diodes (OLEDs) . Further research is required to understand if 6-Chloro-2-fluoro-3-methylbenzaldehyde possesses similar properties.
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophiles such as sodium methoxide can facilitate substitution reactions .
The synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde can be achieved through several methods:
These methods are often optimized for yield and purity in both laboratory and industrial settings .
6-Chloro-2-fluoro-3-methylbenzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in:
Interaction studies involving 6-chloro-2-fluoro-3-methylbenzaldehyde focus on its reactivity with biological molecules. The presence of halogen substituents can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or activating effects on metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action within biological systems .
Several compounds share structural similarities with 6-chloro-2-fluoro-3-methylbenzaldehyde. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFCHO | Lacks methyl group; different substitution pattern |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C₉H₄ClF₄CHO | Contains trifluoromethyl group; higher halogenation |
6-Chloro-2-fluorobenzaldehyde | C₇H₄ClFCHO | Similar halogenation but different methyl position |
The uniqueness of 6-chloro-2-fluoro-3-methylbenzaldehyde lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties that are advantageous for various synthetic applications. This pattern differentiates it from other halogenated benzaldehydes, making it particularly valuable in organic synthesis and pharmaceutical development .
6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7) is a halogenated aromatic aldehyde with the molecular formula $$ \text{C}8\text{H}6\text{ClFO} $$ and a molecular weight of 172.58 g/mol. Its IUPAC name derives from the benzene ring substituted with chlorine at position 6, fluorine at position 2, a methyl group at position 3, and an aldehyde functional group at position 1 (Figure 1). Alternative names include 6-chloro-2-fluoro-m-tolualdehyde and 4-chloro-2-fluoro-3-formyltoluene.
Table 1: Key physicochemical properties
Property | Value | Source |
---|---|---|
Boiling point | 249 °C | |
Density | 1.3 g/mL at 25 °C | |
Refractive index | 1.548 | |
Molecular formula | $$ \text{C}8\text{H}6\text{ClFO} $$ |
The compound’s structure features a benzaldehyde core with halogen atoms (Cl, F) and a methyl group strategically positioned to influence electronic and steric properties. The meta-substitution pattern (positions 2, 3, and 6) creates a sterically hindered environment, which modulates reactivity in synthetic applications.
Halogenated benzaldehydes emerged as critical intermediates during the 20th-century expansion of synthetic organic chemistry. The discovery of benzaldehyde’s reactivity in Friedel-Crafts alkylation and aldol condensation reactions laid the groundwork for derivatization strategies. Early studies on halogenated analogs focused on their electronic effects, where electron-withdrawing halogens (Cl, F) were found to enhance electrophilic aromatic substitution rates.
The synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde represents advancements in regioselective halogenation techniques. Methods such as directed ortho-metalation and catalytic C–H activation enabled precise installation of halogens and methyl groups on the aromatic ring. These developments paralleled the growing demand for halogenated building blocks in pharmaceuticals, where fluorine and chlorine improve metabolic stability and bioavailability.
6-Chloro-2-fluoro-3-methylbenzaldehyde serves as a versatile precursor in multicomponent reactions, leveraging its aldehyde group for condensations and nucleophilic additions. Key applications include:
Halogenated benzaldehydes are pivotal in designing herbicides and fungicides. The electron-deficient aromatic ring facilitates Ullmann couplings and Suzuki-Miyaura cross-couplings, enabling the construction of biphenyl scaffolds.
In supramolecular chemistry, the compound’s halogen atoms engage in halogen bonding (XB), directing crystal packing in organic semiconductors. Studies on benzaldehyde-XB donor complexes revealed modulated intersystem crossing rates, relevant for room-temperature phosphorescent materials.
Table 2: Synthetic transformations of 6-chloro-2-fluoro-3-methylbenzaldehyde
Reaction Type | Product Class | Application |
---|---|---|
Schiff base condensation | Imines | Antidiabetic agents |
Nucleophilic substitution | Aryl ethers | Polymer precursors |
Cross-coupling | Biaryls | Catalytic ligands |
The compound’s synthetic utility is further enhanced by its compatibility with flow chemistry and microwave-assisted protocols, reducing reaction times from hours to minutes.
The interplay between substituents dictates reactivity. Quantum chemical calculations on analogous halogenated benzaldehydes demonstrate that chlorine’s inductive effect lowers the LUMO energy (-1.78 eV), enhancing electrophilicity at the aldehyde group. Fluorine’s strong electronegativity (χ = 4.0) further polarizes the aromatic ring, facilitating radical reactions.
Irritant